2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Description
2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H25N7O4 and its molecular weight is 475.509. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis of novel derivatives and their biological activities. For instance, Bektaş et al. (2007) explored the synthesis of some new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating that certain derivatives possess good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Abu-Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents with significant COX-2 inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Characterization and Synthesis Methods
The chemical characterization and synthesis methods of related compounds provide insights into their potential applications. Mermer et al. (2018) discussed the synthesis, biological activity, and structure-activity relationship studies of novel conazole analogues, highlighting the use of green chemistry techniques and the compounds' antimicrobial, antioxidant, and enzyme inhibitory potentials (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018). This research underlines the versatility of such compounds in developing new pharmacologically active agents.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-5-3-17(4-6-18)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-35-20-9-7-19(34-2)8-10-20/h3-10,16H,11-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQAGAOURRNNGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)OC)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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